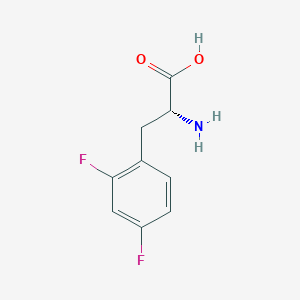

2,4-二氟-D-苯丙氨酸

描述

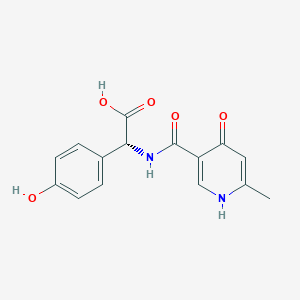

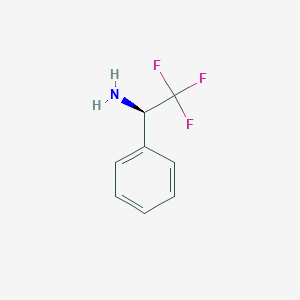

2,4-Difluoro-D-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid . It has the molecular formula C9H9F2NO2 . This compound has been a subject of interest in drug research over the last few decades .

Synthesis Analysis

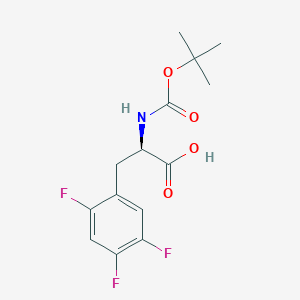

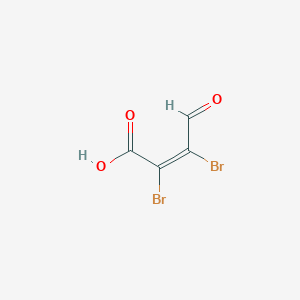

Fluorinated phenylalanines, including 2,4-Difluoro-D-Phenylalanine, have been synthesized through various methods. One approach involves the alkylation of the benzophenone imine of glycine ester with perfluorinated benzylbromide or 2,4-bis(trifluoromethyl)benzyl bromide .Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-D-Phenylalanine consists of a phenylalanine backbone with two fluorine atoms attached to the phenyl group . The molecular weight of this compound is 201.17 g/mol .Chemical Reactions Analysis

The introduction of fluorine into phenylalanine can modulate various properties such as acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . This modification has led to considerable industrial and pharmaceutical applications .Physical And Chemical Properties Analysis

2,4-Difluoro-D-Phenylalanine has a density of 1.4±0.1 g/cm3 . Its boiling point is 306.1±42.0 °C at 760 mmHg . The compound has a molar refractivity of 45.5±0.3 cm3 .科学研究应用

- Enzyme Inhibition : 2,4-Difluoro-D-Phenylalanine can serve as a potent enzyme inhibitor. Researchers have explored its potential in blocking specific enzymatic pathways, which could lead to novel therapeutic interventions .

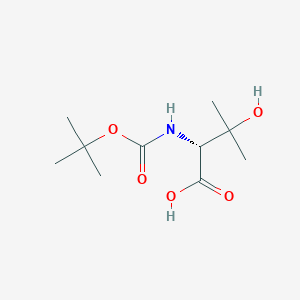

- Therapeutic Agents : Incorporating fluorinated amino acids into peptides and proteins enhances their stability and bioavailability. These modified molecules may find applications as therapeutic agents, especially in peptide-based vaccines and protein-based drugs .

Imaging Techniques

- Positron Emission Tomography (PET) : The fluorine atoms in 2,4-Difluoro-D-Phenylalanine make it suitable for PET imaging. Researchers use it to visualize tumor ecosystems and study metabolic processes in vivo .

Protein Engineering and Stability

- Catabolic Stability : Fluorinated aromatic amino acids, including 2,4-Difluoro-D-Phenylalanine, enhance the stability of therapeutic proteins. This property is crucial for extending their half-life in the body .

Peptide and Protein Properties

- Influence on Folding and Interactions : Fluorinated amino acids impact protein folding, protein–protein interactions, and ribosomal translation. Their presence affects aspects like lipophilicity, acidity/basicity, and optimal pH .

- Thermal Stability : The position and number of fluorine atoms within amino acid chains influence peptide stability and thermal properties .

作用机制

Mode of Action

Fluorinated phenylalanines have been reported to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and thermal stability .

Biochemical Pathways

Phenylalanine is a key amino acid involved in the biosynthesis of various compounds via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Fluorinated phenylalanines have been reported to have considerable industrial and pharmaceutical potential, and their introduction into proteins can increase their catabolic stability .

Result of Action

The introduction of fluorinated phenylalanines into proteins can modulate their properties and functions .

Action Environment

The compound is typically stored at ambient temperature, suggesting that it has a reasonable degree of environmental stability .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)